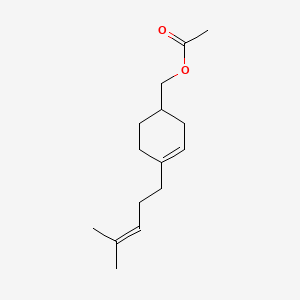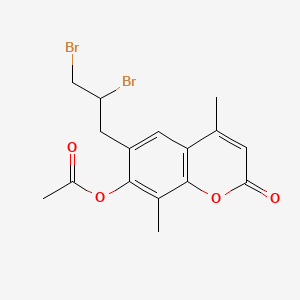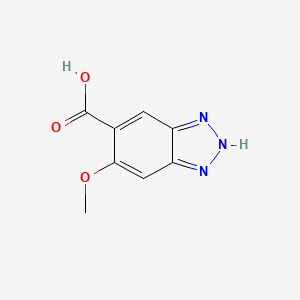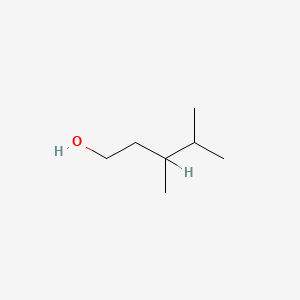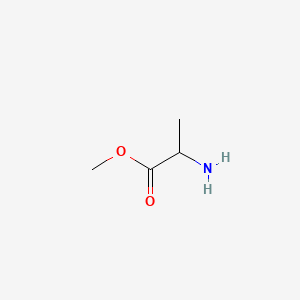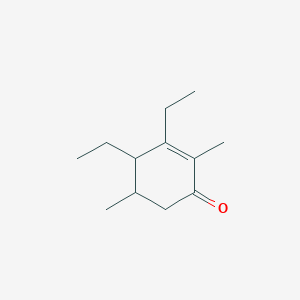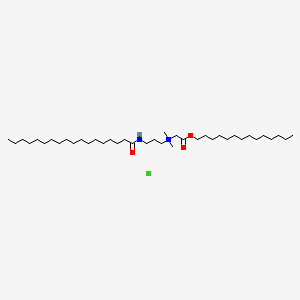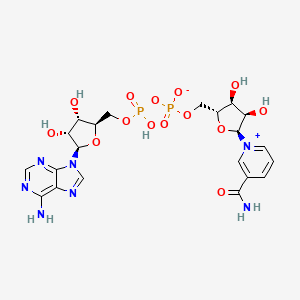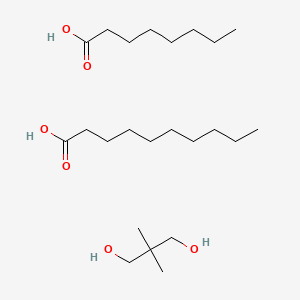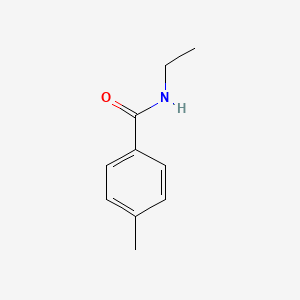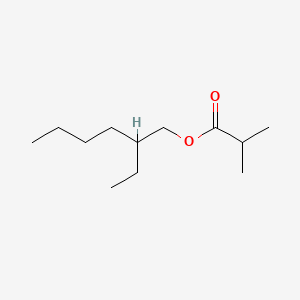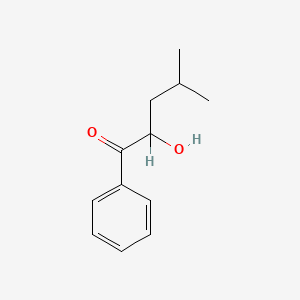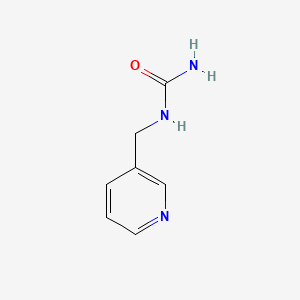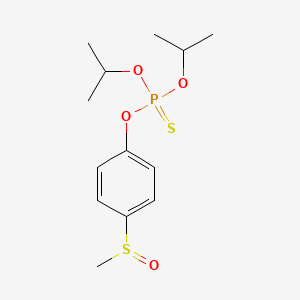![molecular formula C14H11NO5 B1606824 (2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid CAS No. 292641-22-6](/img/structure/B1606824.png)
(2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid
Descripción general
Descripción
- (2E)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid is a chemical compound with the molecular formula C<sub>10</sub>H<sub>9</sub>NO<sub>4</sub> .
- It belongs to the class of nitrophenols and is characterized by a furan ring and a nitro group.
- The compound is often used in research and synthetic chemistry.
Synthesis Analysis
- The synthesis of this compound involves several steps, including the reaction of appropriate starting materials.
- Unfortunately, I don’t have specific details on the synthesis pathway for this compound. However, it can be synthesized through various methods, such as nitration , esterification , or Michael addition .
Molecular Structure Analysis
- The molecular structure of (2E)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid consists of a furan ring, a nitrophenyl group, and a carboxylic acid functional group.
- The E configuration indicates that the double bond is in the trans conformation.
Chemical Reactions Analysis
- (2E)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid can participate in various chemical reactions, including hydrolysis , esterification , and Michael addition reactions.
- It may also undergo reduction or oxidation processes.
Physical And Chemical Properties Analysis
- Melting point : Approximately 93-98°C (literature value).
- Solubility : Soluble in organic solvents like acetone , methanol , and ethyl acetate .
- Appearance : Likely a solid or crystalline powder .
Safety And Hazards
- As with any chemical compound, proper handling and safety precautions are essential.
- Always consult safety data sheets (SDS) and follow recommended practices when working with (2E)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid.
Direcciones Futuras
- Further research could explore its applications in organic synthesis , medicinal chemistry , or material science .
- Investigate potential biological activities or pharmacological properties .
Remember to consult additional literature and scientific sources for more detailed information. 🌟
Propiedades
IUPAC Name |
(E)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-9-8-10(15(18)19)2-5-12(9)13-6-3-11(20-13)4-7-14(16)17/h2-8H,1H3,(H,16,17)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSJRTMBJMQGOB-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



